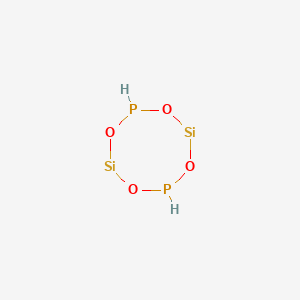
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of difluoromethyl, hydroxy, and nitro groups on the nicotinamide backbone makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable nicotinamide derivative, followed by nitration and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-hydroxy-5-nitronicotinamide
- 4-(Difluoromethyl)-6-methoxy-5-nitronicotinamide
- 4-(Difluoromethyl)-6-hydroxy-5-aminonicotinamide
Uniqueness
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The difluoromethyl group provides enhanced stability and lipophilicity compared to other fluorinated analogs. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H5F2N3O4 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-nitro-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F2N3O4/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12(15)16/h1,5H,(H2,10,13)(H,11,14) |
InChI Key |
LEOZQWJCZUOFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])C(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


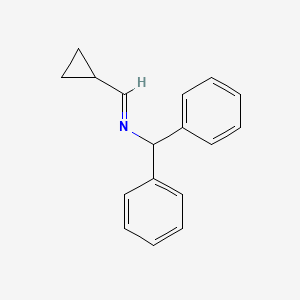
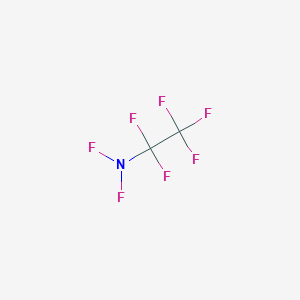
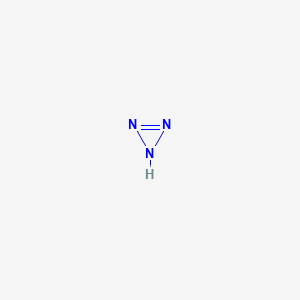

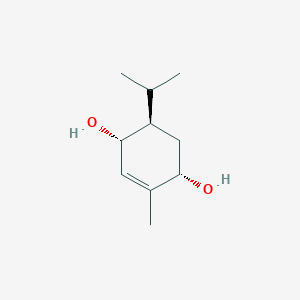
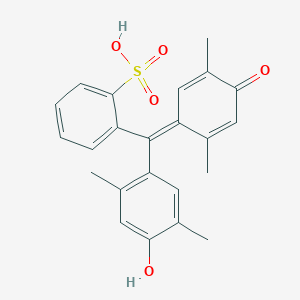

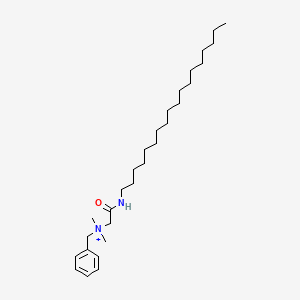
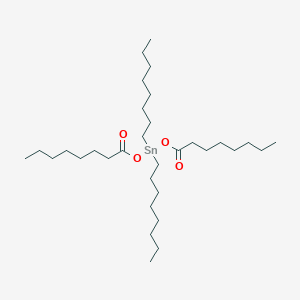
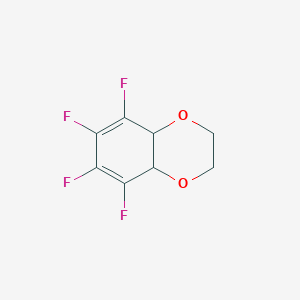
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

